4-(4-Fluoro-phenyl)-5-methoxymethyl-2H-pyrazol-3-ylamine hydrochloride
Overview
Description
4-(4-Fluoro-phenyl)-5-methoxymethyl-2H-pyrazol-3-ylamine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a fluoro-phenyl group and a methoxymethyl group attached to the pyrazole ring, along with an amine group and a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-phenyl)-5-methoxymethyl-2H-pyrazol-3-ylamine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds to form the pyrazole ring.
Introduction of the Fluoro-phenyl Group: The fluoro-phenyl group can be introduced through a substitution reaction using 4-fluorophenylhydrazine hydrochloride.
Methoxymethylation: The methoxymethyl group is introduced via a reaction with methoxymethyl chloride under basic conditions.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoro-phenyl)-5-methoxymethyl-2H-pyrazol-3-ylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro-phenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The methoxymethyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Hydrolysis: Acidic or basic conditions.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted derivatives with new functional groups.
Hydrolysis: Corresponding alcohols.
Scientific Research Applications
4-(4-Fluoro-phenyl)-5-methoxymethyl-2H-pyrazol-3-ylamine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other pyrazole derivatives and heterocyclic compounds.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-phenyl)-5-methoxymethyl-2H-pyrazol-3-ylamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, neurotransmission, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorophenylhydrazine hydrochloride
- 4-(Trifluoromethyl)phenylhydrazine
- 4-Chlorophenylhydrazine hydrochloride
- 4-Methoxyphenylhydrazine hydrochloride
Uniqueness
4-(4-Fluoro-phenyl)-5-methoxymethyl-2H-pyrazol-3-ylamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluoro-phenyl group enhances its stability and reactivity, while the methoxymethyl group provides additional sites for chemical modification.
Biological Activity
4-(4-Fluoro-phenyl)-5-methoxymethyl-2H-pyrazol-3-ylamine hydrochloride is a chemical compound characterized by its unique structural features, which include a pyrazole ring and specific substituents that enhance its biological activity. The molecular formula for this compound is C11H13ClFN3O, with a molecular weight of approximately 257.7 g/mol. Its hydrochloride form improves solubility, making it suitable for various biological applications .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that the compound exhibits significant binding affinity to various receptors and enzymes, which may influence cellular pathways and therapeutic outcomes.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships (SAR) is crucial for elucidating the compound's efficacy. Variations in substituents can dramatically alter the biological profile. For instance, the presence of the fluorophenyl and methoxymethyl groups enhances lipophilicity and binding interactions, potentially leading to increased biological activity compared to structurally similar compounds .
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Methoxy-N-(4-fluorophenyl)-2H-pyrazol-3-amines | Similar pyrazole structure | Different substitution patterns affecting activity |
5-(4-Fluorophenyl)-2H-pyrazol-3-amines | Lacks methoxymethyl group | Potentially different biological activity profiles |
4-(Phenyl)-5-methoxymethyl-2H-pyrazol-3-amines | No fluorine substitution | Variation in electronic properties influencing reactivity |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antifungal Activity : A study exploring related pyrazole compounds demonstrated that structural modifications significantly impacted antifungal properties. Compounds with electronegative substituents like fluorine showed enhanced antifungal activity against Candida species, indicating that similar modifications in this compound could yield promising results .
- Inhibition Studies : In vitro assays have shown that derivatives of pyrazole compounds can inhibit key enzymes involved in metabolic pathways. The binding interactions with these enzymes suggest potential applications in drug development targeting metabolic disorders .
- Molecular Docking Studies : Computational studies using molecular docking have indicated favorable interactions between the compound and target proteins, revealing insights into its mechanism of action at the molecular level .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound has not been extensively documented; however, its solubility profile suggests good bioavailability potential. Toxicological evaluations are essential to determine safety margins and therapeutic indices for future clinical applications.
Properties
IUPAC Name |
4-(4-fluorophenyl)-5-(methoxymethyl)-1H-pyrazol-3-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O.ClH/c1-16-6-9-10(11(13)15-14-9)7-2-4-8(12)5-3-7;/h2-5H,6H2,1H3,(H3,13,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMPTGKERMSMJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(=NN1)N)C2=CC=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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